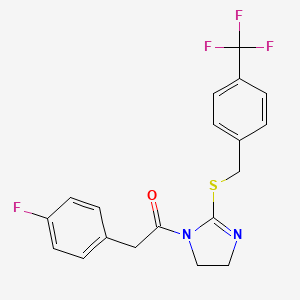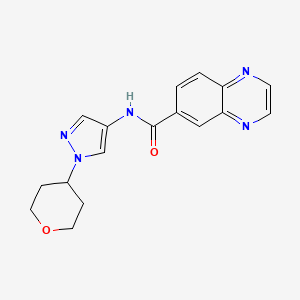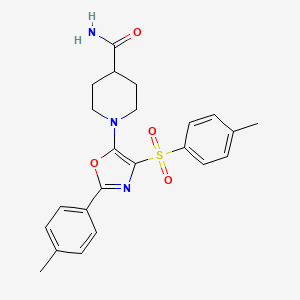![molecular formula C17H13F2NO3S B2394640 3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one CAS No. 899348-49-3](/img/structure/B2394640.png)
3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,5-Dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one, or “DFQ” for short, is an organic compound that has seen a surge in research and development in recent years. It is a synthetic organic compound that has been used in a variety of scientific and medical applications. DFQ has been used in the synthesis of a number of drugs, as well as in the development of new materials and technologies. In addition, DFQ is also used in laboratory experiments and in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
DFQ has been used in a variety of scientific research applications. It has been used as a synthetic intermediate for the synthesis of a number of drugs, including anti-cancer drugs, anti-inflammatory drugs, and anti-fungal drugs. In addition, DFQ has been used in the development of new materials and technologies, such as organic light-emitting diodes (OLEDs). It has also been used in the study of biochemical and physiological processes, such as enzyme inhibition and protein-protein interactions.
Mécanisme D'action
The mechanism of action of DFQ is not fully understood. However, it is believed that DFQ acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed that DFQ may act as a modulator of certain cellular processes, such as gene expression and signal transduction.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFQ are not well understood. However, studies have shown that DFQ can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. In addition, DFQ has been shown to modulate certain cellular processes, such as gene expression and signal transduction.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using DFQ in laboratory experiments is its ability to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. This makes it useful for studying the effects of enzyme inhibition on biochemical and physiological processes. However, DFQ is not a very stable compound and is prone to degradation in the presence of light and heat. This limits its use in long-term laboratory experiments.
Orientations Futures
The potential future directions for the use of DFQ are numerous. One potential direction is the use of DFQ as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, in the development of new drugs and therapies. Another potential direction is the use of DFQ in the development of new materials and technologies, such as organic light-emitting diodes (OLEDs). Finally, DFQ could be used in the study of biochemical and physiological processes, such as enzyme inhibition and protein-protein interactions.
Méthodes De Synthèse
DFQ can be synthesized in a number of different ways. The most common method is the Friedel-Crafts alkylation reaction, which involves the reaction of an alkyl chloride with an aromatic compound in the presence of an aluminum chloride catalyst. This reaction produces a quinoline derivative, which can then be further reacted with a sulfonyl chloride to yield DFQ. Other methods of synthesis include the use of a palladium-catalyzed cross-coupling reaction and the use of a palladium-catalyzed allylic substitution reaction.
Propriétés
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-6,7-difluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO3S/c1-9-3-4-10(2)15(5-9)24(22,23)16-8-20-14-7-13(19)12(18)6-11(14)17(16)21/h3-8H,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNBBLQTRVXIMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2394563.png)
![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2394564.png)

![1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2394566.png)
![[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2394571.png)
![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2394572.png)
![2-{[2-(Benzoylamino)acetyl]amino}ethyl 2-thiophenecarboxylate](/img/structure/B2394573.png)


![6-Methyl-4-{[(3-methylbenzoyl)oxy]imino}thiochromane](/img/structure/B2394579.png)
![(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2394580.png)